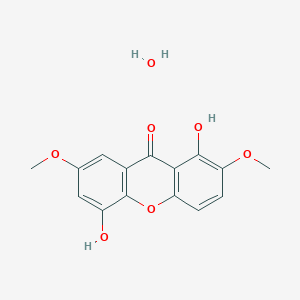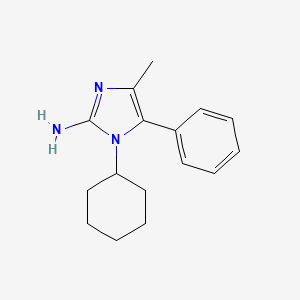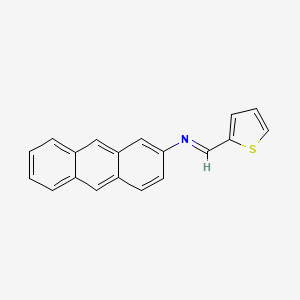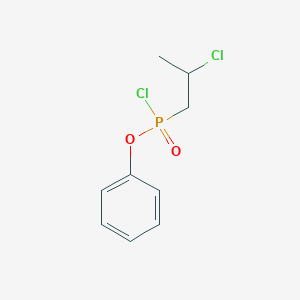![molecular formula C17H14O6 B14182948 3,5-Bis[(furan-3-yl)methoxy]benzoic acid CAS No. 911064-76-1](/img/structure/B14182948.png)
3,5-Bis[(furan-3-yl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(furan-3-yl)methoxy]benzoic acid is an organic compound characterized by the presence of two furan rings attached to a benzoic acid core through methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(furan-3-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with furan-3-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis[(furan-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Bis[(furan-3-yl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Bis[(furan-3-yl)methoxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(methoxycarbonyl)benzoic acid
- 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid
Comparison: 3,5-Bis[(furan-3-yl)methoxy]benzoic acid is unique due to the presence of furan rings, which impart distinct chemical and biological properties.
Properties
CAS No. |
911064-76-1 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3,5-bis(furan-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C17H14O6/c18-17(19)14-5-15(22-10-12-1-3-20-8-12)7-16(6-14)23-11-13-2-4-21-9-13/h1-9H,10-11H2,(H,18,19) |
InChI Key |
GTFWPNKXRKBCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)

![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)

![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)



